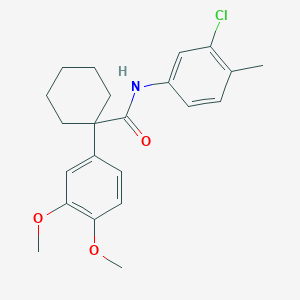![molecular formula C11H10N4O3 B11091725 1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B11091725.png)
1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Preparation Methods
The synthesis of 1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone typically involves the reaction of 1-(3-nitrophenyl)-5-methyl-1H-1,2,3-triazole with ethanone. One common method involves the use of a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as kinase inhibitors and acetylcholinesterase reactivators.
Mechanism of Action
The mechanism of action of 1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell signaling pathways. As an acetylcholinesterase reactivator, it interacts with the enzyme acetylcholinesterase, restoring its activity and counteracting the effects of certain toxins .
Comparison with Similar Compounds
1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone can be compared with other similar compounds such as:
1-(5-Methyl-2-nitrophenyl)ethanone: This compound has a similar structure but differs in the position of the nitro group.
1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone: This compound contains a hydroxyl group in addition to the nitro group.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: This compound has methoxy groups in addition to the nitro group. The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H10N4O3 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)16)12-13-14(7)9-4-3-5-10(6-9)15(17)18/h3-6H,1-2H3 |
InChI Key |
URKVIRSKBUWXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({6-[2-(Pyridin-3-yl)piperidin-1-yl]hex-4-yn-2-yl}oxy)propanenitrile](/img/structure/B11091644.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11091650.png)
![2-{[5,6-DI(2-Furyl)-1,2,4-triazin-3-YL]sulfanyl}-N~1~-(3-quinolyl)acetamide](/img/structure/B11091658.png)
![2-(2-Chlorophenyl)-3-[(4-methyl-3-nitrophenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11091665.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B11091666.png)
![N-[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11091672.png)
![Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11091674.png)

![5,5'-butane-1,4-diylbis[4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]](/img/structure/B11091682.png)
![1-[4-(1-Adamantyl)piperazino]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-ethanone](/img/structure/B11091686.png)
![(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091692.png)
![N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091695.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11091696.png)
![1-Benzyl-3-(2-hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11091700.png)
